molecular formula C10H19NO2 B13183048 5-Amino-3-methyl-5-(1-methylcyclopropyl)pentanoic acid

5-Amino-3-methyl-5-(1-methylcyclopropyl)pentanoic acid

Cat. No.: B13183048
M. Wt: 185.26 g/mol
InChI Key: CGHVWVXYBKHXOI-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-5-(1-methylcyclopropyl)pentanoic acid is a synthetic organic compound with the molecular formula C10H19NO2 It is characterized by the presence of an amino group, a methyl group, and a cyclopropyl group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-5-(1-methylcyclopropyl)pentanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: Starting from a suitable precursor, the cyclopropyl group is introduced through cyclopropanation reactions.

    Amino group introduction: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.

    Methylation: The methyl group is added through methylation reactions, typically using methyl iodide or similar reagents.

    Pentanoic acid backbone construction: The pentanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensations or Grignard reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-5-(1-methylcyclopropyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and methyl groups can participate in substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents such as methyl iodide or chloroform.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-Amino-3-methyl-5-(1-methylcyclopropyl)pentanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-5-(1-methylcyclopropyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group may influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopentanoic acid: A simpler analog with a straight-chain structure.

    3-Methylpentanoic acid: Lacks the amino and cyclopropyl groups.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the pentanoic acid backbone.

Uniqueness

5-Amino-3-methyl-5-(1-methylcyclopropyl)pentanoic acid is unique due to the combination of its amino, methyl, and cyclopropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

5-amino-3-methyl-5-(1-methylcyclopropyl)pentanoic acid

InChI

InChI=1S/C10H19NO2/c1-7(6-9(12)13)5-8(11)10(2)3-4-10/h7-8H,3-6,11H2,1-2H3,(H,12,13)

InChI Key

CGHVWVXYBKHXOI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1(CC1)C)N)CC(=O)O

Origin of Product

United States

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